molecular formula C8HF7O B2802300 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde CAS No. 187835-67-2

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2802300
CAS No.: 187835-67-2
M. Wt: 246.084
InChI Key: VVKDRIDXWMEATO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8HF7O and its molecular weight is 246.084. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Porphyrin Production

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde has been utilized in an efficient synthesis process. This compound, specifically 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, was obtained via iodination at low temperature. It has been further employed in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, which serves as a potential precursor for supramolecular assemblies (Leroy et al., 2004).

Trifluorovinylation and Tetrafluoroethylenation

Another application involves the reaction with 1,2-bis(dimethylphenylsilyl)tetrafluoroethane, leading to trifluorovinylated and tetrafluoroethylenated products. This reaction showcases its role in producing specific fluorinated structures (Hagiwara & Fuchikami, 1997).

Biological Activity Studies

In the field of biology, this compound has been synthesized to study its biological significance against tested bacteria and fungus. Fluorinated compounds like this compound have shown activity towards various bacterial strains and Candida albicans (Raache et al., 2016).

Functionalisation of Benzene Derivatives

The compound is involved in the regioselective functionalization of benzene derivatives, leading to the production of various benzaldehydes and benzoic acids. This demonstrates its utility in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Application in Cycloaddition Reactions

It also finds use in cycloaddition reactions, specifically in the hydrative cyclization of 2-enynylbenzaldehydes, which has been applied to the synthesis of complex organic compounds like faveline (Oh et al., 2010).

Role in Anticancer Research

In anticancer research, derivatives of this compound, specifically thiosemicarbazones, have been synthesized and combined with cisplatin to enhance efficacy against various cancer cell lines, showcasing its potential in drug development (Medina-Reyes et al., 2019).

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde . For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKDRIDXWMEATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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